Sorbitan monooctadecanoate

Catalog No.
S543600
CAS No.
1338-41-6
M.F
C24H46O6
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan monooctadecanoate

CAS Number

1338-41-6

Product Name

Sorbitan monooctadecanoate

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate

Molecular Formula

C24H46O6

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1

InChI Key

HVUMOYIDDBPOLL-XWVZOOPGSA-N

SMILES

Array

solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil.
Insoluble in water and propylene glycol

Synonyms

Sorgen 50; Sorbitan monostearate; Span 55; Sorbon S 60; Emsorb 2505; Liposorb S-20; Liposorb S; Anhydrosorbitol monostearate;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@H]([C@@H](CO1)O)O)O

The exact mass of the compound Sorbitan stearate is 430.3294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, isopropanol, mineral oil, and vegetable oil.insoluble in water and propylene glycol. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sorbitan monooctadecanoate, commonly designated as Span 60, is a lipophilic non-ionic surfactant characterized by a saturated 18-carbon stearate chain and a hydrophilic-lipophilic balance (HLB) value of 4.7 [1]. Unlike its unsaturated or shorter-chain counterparts, this compound is a waxy solid at room temperature, exhibiting a gel-to-liquid phase transition temperature (Tc) of approximately 53–58 °C [2]. In industrial and pharmaceutical procurement, it is primarily sourced as a structural bilayer-forming lipid for non-ionic surfactant vesicles (niosomes) and as a robust water-in-oil (W/O) emulsifier for saturated lipid phases [3]. Its defined critical packing parameter (CPP between 0.5 and 1.0) inherently favors the self-assembly of stable, spherical bilayer structures, making it a foundational material in controlled-release formulation workflows [2].

Substituting Sorbitan monooctadecanoate with closely related in-class alternatives fundamentally alters membrane mechanics and emulsion stability. Replacing it with Sorbitan monooleate (Span 80) introduces an unsaturated double bond that drops the phase transition temperature to below -18 °C, resulting in highly fluid, leaky vesicle membranes at room and physiological temperatures [1]. Conversely, substituting with Sorbitan monolaurate (Span 20) reduces the alkyl chain length to 12 carbons, raising the HLB to 8.6 and shifting the aggregation behavior away from robust bilayer formation toward micellar instability [2]. Furthermore, attempting to use ethoxylated analogs like Polysorbate 60 (Tween 60) shifts the HLB to 14.9, completely inverting the emulsion from a water-in-oil (W/O) to an oil-in-water (O/W) system, which will cause immediate phase separation in lipophilic continuous phases[3].

Vesicle Membrane Rigidity and Phase Transition Temperature

The structural integrity of non-ionic vesicles is strictly governed by the gel-to-liquid phase transition temperature (Tc) of the primary surfactant. Sorbitan monooctadecanoate (Span 60) exhibits a Tc of 53–58 °C, maintaining a solid-ordered gel phase (Lβ) at physiological temperatures[1]. In direct contrast, Sorbitan monooleate (Span 80) possesses a Tc of -20 to -18 °C due to its unsaturated oleate chain [1]. This ~75 °C differential dictates that Span 60 vesicles remain rigid and structurally intact during storage and in vivo circulation, whereas Span 80 vesicles remain fluid and highly permeable [2].

Evidence DimensionGel-to-liquid phase transition temperature (Tc)
Target Compound Data53–58 °C (Solid-ordered gel phase at RT)
Comparator Or BaselineSpan 80: -20 to -18 °C (Fluid phase at RT)
Quantified Difference~75 °C higher Tc for Span 60
ConditionsSelf-assembled non-ionic surfactant vesicles in aqueous media

Procurement of Span 60 is strictly required when formulating temperature-stable, rigid vesicles that must resist premature payload leakage at 37 °C.

Active Pharmaceutical Ingredient (API) Entrapment Efficiency

Alkyl chain length and saturation directly dictate the packing density of the vesicle bilayer, which controls API entrapment efficiency (EE). Formulations utilizing Sorbitan monooctadecanoate consistently achieve higher EE for both hydrophilic and lipophilic molecules compared to shorter-chain or unsaturated analogs [1]. In comparative niosomal studies, Span 60 formulations reached an EE of 88.44%, whereas the equivalent Sorbitan monopalmitate (Span 40, C16 chain) formulation peaked at 76.43% under identical conditions [2]. The tightly packed C18 saturated chains of Span 60 minimize membrane permeability, preventing drug diffusion into the external aqueous phase during the hydration process[3].

Evidence DimensionPeak API Entrapment Efficiency (EE %)
Target Compound Data88.44% EE (Span 60)
Comparator Or Baseline76.43% EE (Span 40)
Quantified Difference+12.01% absolute increase in entrapment efficiency
ConditionsThin-film hydration method, standardized API loading, 4 °C storage

Higher entrapment efficiency directly reduces API waste and lowers the cost of goods in pharmaceutical manufacturing workflows.

Emulsion Stability Matching for Saturated Hydrocarbon Phases

Emulsifier selection requires matching the saturation profile of the surfactant tail to the target oil phase to prevent coalescence. Sorbitan monooctadecanoate features a fully saturated C18 alkyl chain, providing high affinity for saturated oils such as paraffinic mineral oil and silicone fluids [1]. When formulating water-in-oil (W/O) emulsions for these saturated substrates, Span 60 yields structurally stable emulsions, whereas attempting to use Sorbitan monooleate (Span 80) results in lower interfacial mechanical strength due to the mismatch between the unsaturated oleyl chain and the saturated oil phase [1].

Evidence DimensionAlkyl chain affinity for saturated oil phases
Target Compound DataSaturated C18 chain (High affinity for silicone/paraffin)
Comparator Or BaselineSpan 80: Unsaturated C18 chain (High affinity for unsaturated oils)
Quantified DifferenceStructural matching prevents phase separation in saturated lipid emulsions
ConditionsWater-in-oil (W/O) emulsion formulation

Selecting the saturated Span 60 over unsaturated variants is necessary to ensure long-term shelf stability in industrial polishes and cosmetic creams utilizing mineral or silicone oils.

Rigid Niosomal Drug Delivery Systems

Due to its high phase transition temperature (53–58 °C) and critical packing parameter, Sorbitan monooctadecanoate is the primary structural lipid for formulating rigid, non-leaky niosomes [1]. It is specifically indicated for sustained-release intravenous or topical formulations where premature API leakage at body temperature (37 °C) must be minimized.

High-Yield API Encapsulation Workflows

In pharmaceutical manufacturing where the active pharmaceutical ingredient is expensive or highly potent, this compound is selected over shorter-chain sorbitan esters (like Span 20 or 40) to maximize entrapment efficiency[2]. Its saturated C18 chain tightly packs the bilayer, reducing API loss into the aqueous continuous phase during thin-film hydration or ether injection processes.

Water-in-Oil Emulsification of Saturated Lipids

In industrial and cosmetic formulations, Sorbitan monooctadecanoate is utilized to stabilize water-in-oil emulsions containing saturated hydrocarbon phases, such as paraffinic mineral oils and silicone fluids [3]. It is often paired with Polysorbate 60 (Tween 60) to achieve the exact required HLB for the specific saturated oil, preventing coalescence and phase separation over long-term storage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals
White to tan solid; [Merck Index] White crystalline powder; [MSDSonline]

Color/Form

White to tan waxy solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

430.32943918 Da

Monoisotopic Mass

430.32943918 Da

Heavy Atom Count

30

Taste

BLAND TASTE

Density

1.0 @ 25 °C

Odor

SLIGHT ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

49-65 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NVZ4I0H58X

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 527 of 529 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

The formulation and characterization of a novel anhydrous organogel formulated as a potential delivery vehicle from a solution of 2 nonionic surfactants, sorbitan monostearate (Span 60) and polysorbate 20 (polyoxyethylene sorbitan monolaurate; Tween 20), in hexadecane at 60DGC, which cools to a white, semi-solid, thermoreversible gel at room temperature, are described. The addition of an aqueous phase (water or niosome suspensions) up to 17% v/v to the oil phase at 60DGC produced water-in-oil and vesicle-in-water-in-oil systems, respectively. The release rate of hydrophilic solute from these gels was found to be lowest when a disperse system of spherical water droplets in the continuous oil phase was formed at high temperatures, compared to the faster release from the gel where the fibril structures acted as nearly continuous aqueous channels running through the organic medium, providing a means of traversing the oil phase.

Other CAS

1338-41-6
5093-91-4
76169-00-1

Absorption Distribution and Excretion

WHEN DIGESTED, BOTH THE FATTY ACID AND THE POLYHYDRIC ALCOHOL SORBITAN ARE ABSORBED, BUT THE LATTER IS COMPLETELY EXCRETED IN URINE.

Wikipedia

Sorbitan_monostearate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

Methods of Manufacturing

ESTERIFICATION OF SORBITAN WITH STEARIC ACID
.../IT IS/ MADE BY ESTERIFYING WITH DIGESTIBLE FATTY ACIDS VARIOUS PARTIAL ANHYDRIDES OF SORBITOL.

General Manufacturing Information

Plastics Product Manufacturing
Paper Manufacturing
Utilities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Mining (except Oil and Gas) and support activities
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Adhesive Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Sorbitan, monooctadecanoate: ACTIVE
/IT IS/ A FOOD ADDITIVE PERMITTED IN FEED & DRINKING WATER OF ANIMALS AND/OR FOR TREATMENT OF FOOD PRODUCING ANIMALS; /IT IS/ ALSO PERMITTED IN FOOD FOR HUMAN CONSUMPTION.
...SURFACTANTS /LIKE SORBITAN MONOSTEARATE/ ARE FREQUENTLY USED /IN BAKING/ IN CONJUNCTION WITH MONO- & DIGLYCERIDES & WITH EACH OTHER.
OF THE SEVERAL EMULSIFIERS AVAILABLE FOR BAKERS' CAKES, SORBITAN MONOSTEARATE & POLYOXYETHYLENE SORBITAN MONOSTEARATE HAVE BEEN FOUND ESP EFFECTIVE. THESE EMULSIFIERS ARE ALMOST ALWAYS EMPLOYED IN COMBINATION TO GAIN SIGNIFICANT IMPROVEMENTS IN CAKE QUALITY.
VOL & TEXTURE /OF CAKES/ ARE AIDED BY INCLUSION OF SORBITAN MONOSTEARATE & POLYSORBATE 60...
For more General Manufacturing Information (Complete) data for SORBITAN MONOSTEARATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

GRAVIMETRIC METHOD, APPLICABLE TO SHORTENING AND FOOD OILS.

Dates

Last modified: 08-15-2023
1: Poletto FS, De Oliveira CP, Wender H, Regent D, Donida B, Teixeira SR, Guterres SS, Rossi-Bergmann B, Pohlmann AR. How Sorbitan Monostearate Can Increase Drug-Loading Capacity of Lipid-Core Polymeric Nanocapsules. J Nanosci Nanotechnol. 2015 Jan;15(1):827-37. PubMed PMID: 26328447.
2: Singh VK, Pramanik K, Ray SS, Pal K. Development and characterization of sorbitan monostearate and sesame oil-based organogels for topical delivery of antimicrobials. AAPS PharmSciTech. 2015 Apr;16(2):293-305. doi: 10.1208/s12249-014-0223-7. Epub 2014 Oct 4. PubMed PMID: 25277240; PubMed Central PMCID: PMC4370955.
3: Zhao Q, Kuang W, Long Z, Fang M, Liu D, Yang B, Zhao M. Effect of sorbitan monostearate on the physical characteristics and whipping properties of whipped cream. Food Chem. 2013 Dec 1;141(3):1834-40. doi: 10.1016/j.foodchem.2013.04.086. Epub 2013 May 7. PubMed PMID: 23870898.
4: Myung Y, Yeom S, Han S. A niosomal bilayer of sorbitan monostearate in complex with flavones: a molecular dynamics simulation study. J Liposome Res. 2016 Dec;26(4):336-44. doi: 10.3109/08982104.2016.1144204. Epub 2016 Mar 16. PubMed PMID: 26982006.
5: Kamel R, Basha M, Abd El-Alim SH. Development of a novel vesicular system using a binary mixture of sorbitan monostearate and polyethylene glycol fatty acid esters for rectal delivery of rutin. J Liposome Res. 2013 Mar;23(1):28-36. doi: 10.3109/08982104.2012.727422. Epub 2012 Oct 19. PubMed PMID: 23083098.
6: Murdan S, Gregoriadis G, Florence AT. Novel sorbitan monostearate organogels. J Pharm Sci. 1999 Jun;88(6):608-14. PubMed PMID: 10350496.
7: Murdan S, Gregoriadis G, Florence AT. Inverse toroidal vesicles: precursors of tubules in sorbitan monostearate organogels. Int J Pharm. 1999 Jun 10;183(1):47-9. PubMed PMID: 10361153.
8: Murdan S, van den Bergh B, Gregoriadis G, Florence AT. Water-in-sorbitan monostearate organogels (water-in-oil gels). J Pharm Sci. 1999 Jun;88(6):615-9. PubMed PMID: 10350497.
9: Murdan S, Gregoriadis G, Florence AT. Sorbitan monostearate/polysorbate 20 organogels containing niosomes: a delivery vehicle for antigens? Eur J Pharm Sci. 1999 Jul;8(3):177-86. PubMed PMID: 10379040.
10: WALDSTEIN SS, SCHOOLMAN HM, POPPER H. The effect of feeding large amounts of emulsifiers polyoxyethylene (20) sorbitan monostearate (tween 60) and sorbitan monostearate (span 60) to humans. Am J Dig Dis. 1954 Jul;21(7):181-5. PubMed PMID: 13171357.
11: DELLA PORTA G, SHUBIK P, DAMMERT K, TERRACINI B. Role of polyoxyethylene sorbitan monostearate in skin carcinogenesis in mice. J Natl Cancer Inst. 1960 Sep;25:607-25. PubMed PMID: 13721614.
12: Brandner JD. The composition of NF-defined emulsifiers: sorbitan monolaurate, monopalmitate, monostearate, monooleate, polysorbate 20, polysorbate 40, polysorbate 60, and polysorbate 80. Drug Dev Ind Pharm. 1998 Nov;24(11):1049-54. PubMed PMID: 9876559.
13: Uchegbu IF, Double JA, Turton JA, Florence AT. Distribution, metabolism and tumoricidal activity of doxorubicin administered in sorbitan monostearate (Span 60) niosomes in the mouse. Pharm Res. 1995 Jul;12(7):1019-24. PubMed PMID: 7494796.
14: Magill A, Becker AR. Spectrophotometric method for quantitation of peroxides in sorbitan monooleate and monostearate. J Pharm Sci. 1984 Nov;73(11):1663-4. PubMed PMID: 6520780.
15: DAMMERT K. The effect of five ulcerating doses of alkyldimethylbenzylammoniumchloride (Zephiran) on the tumor promoting action of polyoxyethylene sorbitan monostearate (tween 60). An analysis of the dermal condition in tumor promotion. Acta Pathol Microbiol Scand. 1961;53:22-32. PubMed PMID: 13883317.
16: SHUBIK P, DELLA PORTA G, SPENCER K. Studies of the action of polyoxyethylene sorbitan monostearate (tween 60) in skin carcinogenesis in the mouse. Acta Unio Int Contra Cancrum. 1959;15(1):232-41. PubMed PMID: 13649458.
17: Shan L. Perfluoropropane-filled, sorbitan monostearate– and polyoxyethylene 40 stearate–shelled nanobubbles. 2010 Aug 2 [updated 2010 Sep 1]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK45631/ PubMed PMID: 20827822.
18: Korhonen M, Hirvonen J, Peltonen L, Antikainen O, Yrjänäinen L, Yliruusi J. Formation and characterization of three-component-sorbitan monoester surfactant, oil and water-creams. Int J Pharm. 2004 Jan 9;269(1):227-39. PubMed PMID: 14698594.
19: Hendy RJ, Butterworth KR, Gaunt IF, Kiss IS, Grasso P. Long-term toxicity study of sorbitan monostearate (Span 60) in mice. Food Cosmet Toxicol. 1978 Dec;16(6):527-34. PubMed PMID: 730079.
20: Sato J, Hara I. [Interaction between C-reactive protein and sorbitan monostearate]. Seikagaku. 1969 Jan;41(1):7-10. Japanese. PubMed PMID: 5813947.

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